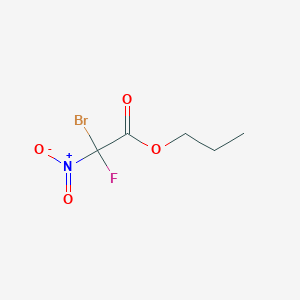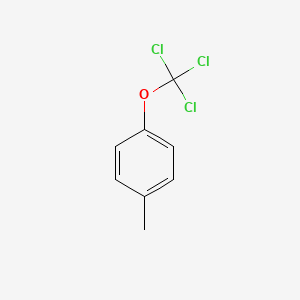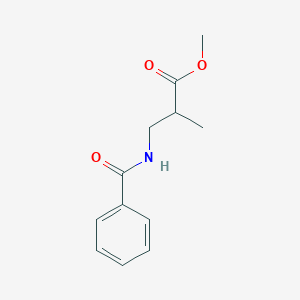
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile is an organic compound belonging to the dihydropyridine family Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
The synthesis of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions often include ethanol as a solvent and a temperature of around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile involves its interaction with molecular targets such as voltage-gated L-type calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridines used as calcium channel blockers.
Comparación Con Compuestos Similares
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile can be compared with other dihydropyridines such as:
- Nifedipine
- Amlodipine
- Nicardipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Propiedades
| 117668-92-5 | |
Fórmula molecular |
C10H10N4 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,5-dihydropyridine-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-8-3-10(5-11,6-12)14(7-13)4-9(8)2/h3-4H2,1-2H3 |
Clave InChI |
BIRNPBNRQZAXOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CN(C(C1)(C#N)C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)


![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)




